tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a phenoxy group that is further substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the phenoxy intermediate, which is then coupled with the piperidine derivative. The key steps include:
Bromination and Nitration: The phenoxy group is first brominated and nitrated to introduce the bromine and nitro substituents.
Coupling Reaction: The brominated and nitrated phenoxy intermediate is then coupled with a piperidine derivative under suitable conditions, often using a base and a coupling agent.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added or removed as needed during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new drugs, especially those targeting neurological pathways.
Biological Studies: It can be used in studies investigating the effects of brominated and nitrated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the nitro group, which may result in different chemical and biological properties.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of a phenoxy group, leading to different reactivity and applications.
Uniqueness
The presence of both bromine and nitro groups on the phenoxy ring of tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromo-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-6-4-12(5-7-19)11-24-15-9-13(18)8-14(10-15)20(22)23/h8-10,12H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHUWULXKMWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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